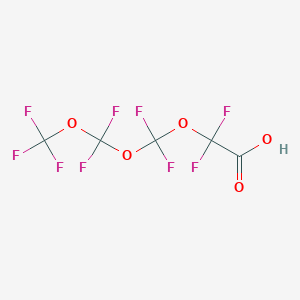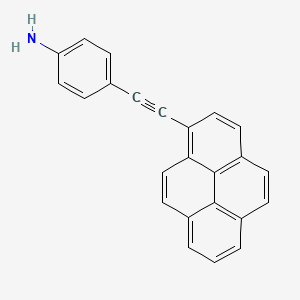
4-(Pyren-1-ylethynyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyren-1-ylethynyl)aniline is an organic compound that features a pyrene moiety linked to an aniline group through an ethynyl bridge. This compound is of significant interest due to its unique photophysical properties, making it valuable in various scientific and industrial applications, particularly in the fields of nonlinear optics and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyren-1-ylethynyl)aniline typically involves the Sonogashira coupling reaction. This method includes the reaction of 1-bromopyrene with trimethyl(pyren-1-ylethynyl)silane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in a solvent mixture of tetrahydrofuran (THF) and methanol (MeOH) at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a cornerstone for its synthesis due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyren-1-ylethynyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions
Major Products: The major products formed from these reactions include various substituted pyrene derivatives, which can exhibit altered photophysical properties .
Scientific Research Applications
4-(Pyren-1-ylethynyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-(Pyren-1-ylethynyl)aniline exerts its effects is primarily through its interaction with light. The compound’s conjugated π-system allows for efficient absorption and emission of light, making it highly effective in photophysical applications. The molecular targets include various photoreceptors and electronic devices, where it facilitates charge transfer and light emission .
Comparison with Similar Compounds
- N,N-Diphenyl-4-(pyren-1-yl)aniline (PyTPA)
- 4,4′,4′′-Trispyrenylphenylamine (TPyPA)
- 2-(Phenylethynyl)pyridine derivatives
Comparison: 4-(Pyren-1-ylethynyl)aniline stands out due to its unique ethynyl bridge, which enhances its electronic properties compared to other pyrene derivatives. This structural feature allows for better conjugation and improved nonlinear optical properties .
Properties
CAS No. |
880081-83-4 |
|---|---|
Molecular Formula |
C24H15N |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-(2-pyren-1-ylethynyl)aniline |
InChI |
InChI=1S/C24H15N/c25-21-13-5-16(6-14-21)4-7-17-8-9-20-11-10-18-2-1-3-19-12-15-22(17)24(20)23(18)19/h1-3,5-6,8-15H,25H2 |
InChI Key |
IKUKEZXZIDPEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#CC5=CC=C(C=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


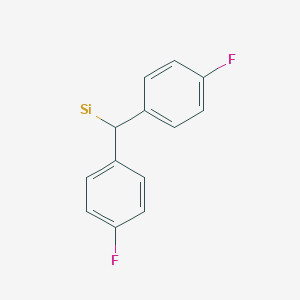
![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol](/img/structure/B12090889.png)
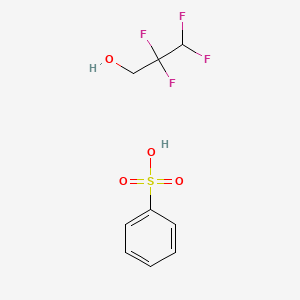

![(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine](/img/structure/B12090920.png)

![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12090944.png)
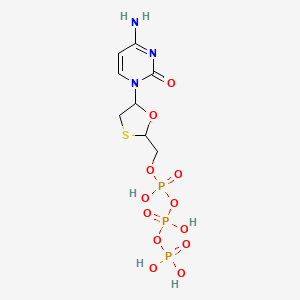




![4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B12090977.png)
